molecular formula C10H13ClO B1590159 2-(4-Chlorophenyl)-2-methylpropan-1-ol CAS No. 80854-14-4

2-(4-Chlorophenyl)-2-methylpropan-1-ol

Cat. No.: B1590159
CAS No.: 80854-14-4
M. Wt: 184.66 g/mol
InChI Key: NJTICDHSNUXDFF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13ClO It is a secondary alcohol with a chlorophenyl group attached to the carbon atom adjacent to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Chlorophenyl)-2-methylpropan-1-ol involves the reduction of 2-(4-Chlorophenyl)-2-methylpropan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2-(4-Chlorophenyl)-2-methylpropan-1-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 2-(4-Chlorophenyl)-2-methylpropane using strong reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(4-Chlorophenyl)-2-methylpropan-1-one.

    Reduction: 2-(4-Chlorophenyl)-2-methylpropane.

    Substitution: 2-(4-Chlorophenyl)-2-chloropropane.

Scientific Research Applications

Overview

2-(4-Chlorophenyl)-2-methylpropan-1-ol, also known as 4-chloro-α-methylphenylcarbinol, is an organic compound with significant applications in various scientific fields, including chemistry, biology, and medicine. Its unique structural properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as a subject of research in biological activity and enzyme interactions.

Chemistry

This compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chlorophenyl group enhances its reactivity, making it a suitable building block for more complex molecules.

Biology

Research has indicated that this compound can interact with enzymes and receptors, influencing metabolic pathways. It has been studied for its potential to modulate enzyme activity, particularly in cytochrome P450 enzymes which play a crucial role in drug metabolism.

Medicine

The compound serves as a precursor for synthesizing drugs with therapeutic effects. Studies have explored its potential anticancer properties, demonstrating that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation. Additionally, derivatives of this compound have shown antimicrobial activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents.

Case Study 1: Antimicrobial Efficacy

In laboratory studies, derivatives of this compound exhibited significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 50–100 µg/mL, suggesting moderate potency against these pathogens.

Case Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic cell populations. Concentrations as low as 25 µM were effective in inducing apoptosis after 48 hours of treatment.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
2-(4-Bromophenyl)-2-methylpropan-1-olBromine substituent instead of chlorineDifferent reactivity due to the presence of bromine
1-(4-Chlorophenyl)-2-methylpropan-1-oneKetone functional groupServes as an intermediate for further synthetic routes
3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-olAmino group at position threePotentially different biological activity due to amino group

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-methylpropan-1-one: The ketone analog of the compound, which can be reduced to form 2-(4-Chlorophenyl)-2-methylpropan-1-ol.

    2-(4-Chlorophenyl)-2-methylpropane: The fully reduced form of the compound, lacking the hydroxyl group.

Uniqueness

This compound is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its chlorophenyl group imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-(4-Chlorophenyl)-2-methylpropan-1-ol, also known as a chlorinated phenyl tertiary alcohol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structure features a 4-chlorophenyl group attached to a branched carbon chain, which contributes to its unique biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClOC_{10}H_{13}ClO. Its structural characteristics allow it to act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

PropertyValue
Molecular FormulaC10H13ClO
Molecular Weight188.67 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity . In studies, several synthesized derivatives demonstrated effectiveness against a range of pathogens, suggesting that this compound could play a role in combating drug-resistant infections.

Anticancer Activity

One of the most significant findings regarding this compound is its potential as an antitumor differentiation inducer . This property suggests that it may help promote the differentiation of cancer cells into less aggressive forms. In vitro studies have shown that certain derivatives can inhibit the growth of breast cancer cell lines, indicating a potential therapeutic application in cancer treatment .

Case Studies

  • Anticancer Screening : A study focused on the anticancer properties of synthesized derivatives of this compound found that compounds labeled d6 and d7 exhibited the highest activity against breast cancer cell lines. These findings support further exploration into this compound's role in cancer therapies.
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various derivatives, revealing that certain modifications to the original structure enhanced its effectiveness against specific bacterial strains. This highlights the importance of structural variations in optimizing biological activity.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, its ability to induce differentiation in tumor cells suggests involvement in signaling pathways related to cell growth and apoptosis. Further research is needed to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties associated with this compound:

Compound NameStructural FeaturesUnique Properties
4-Chlorobenzyl alcoholChlorinated phenyl groupSimple alcohol with less complex structure
2-Methylpropan-1-olNo chlorinationCommon alcohol used in various applications
4-Chloro-α-methylbenzeneChlorinated phenyl group with methylExhibits different reactivity
2-(4-Bromophenyl)-2-methylpropan-1-olBrominated analogSimilar biological activities but different halogen effects

Properties

IUPAC Name

2-(4-chlorophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTICDHSNUXDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515946
Record name 2-(4-Chlorophenyl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80854-14-4
Record name 2-(4-Chlorophenyl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenyl)-2-methylpropanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A stirring mixture of 5.4 grams (0.136 mole) of lithium aluminum hydride in 300 mL of diethyl ether is cooled in an ice-water bath, and a solution of 45.0 grams (0.226 mole) of 2-methyl-2-(4-chlorophenyl)propanoic acid in 300 mL of diethyl ether is added dropwise during a one hour period. Upon completion of addition, the reaction mixture is allowed to warm to ambient temperature where it is stirred for about 18 hours. After this time the reaction mixture is cooled in an ice-water bath, and the reaction is quenched with the careful dropwise addition of water. Upon completion of addition, the reaction mixture is made basic with the slow addition of aqueous 10% sodium hydroxide. The mixture is then made acidic with aqueous 2N hydrochloric acid. The organic layer is separated and dried with magnesium sulfate. The mixture is filtered and concentrated under reduced pressure, yielding 41.7 grams of 2-methyl-2-(4-chlorophenyl)propanol. The NMR spectrum is consistent with the proposed structure.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The 2-(4-chlorophenyl)-2-methyl-propionic acid (6.10 g, 30.7 mmol) was dissolved in 120 mL of dry THF at room temperature. A 70% w/w solution of Red-Al (28.25 mL, 0.101 mol) was added dropwise via syringe over 5 minutes (vigorous bubbling). The mixture was heated to reflux for three hours. The solution was cooled to 0 C and carefully quenched with the addition of saturated sodium tartrate solution (100 mL, violent hydrogen evolution) and 100 mL of water. The aqueous mixture was extracted with ethyl acetate, and the combined organic was washed with diluted NaHCO3 solution, then brine, separated, dried over MgSO4, filtered, and concentrated in vacuo to afford 2-(4-chlorophenyl)-2-methyl-propan-1-ol as a colorless oil (5.70 g, 99%). The material was used without purification. 1H NMR (CDCl3, 400 MHz) δ 7.32 (s, 5H), 3.62 (d, J=4.4 Hz, 2H), 1.33 (s, 6H), 1.23 (t, J=4.4 Hz, 1H).
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
28.25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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